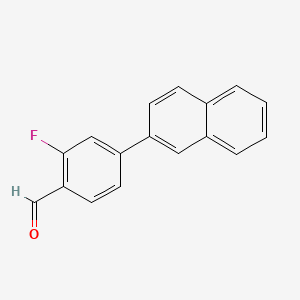

2-Fluoro-4-naphthalene-2-yl-benzaldehyde

Description

Properties

Molecular Formula |

C17H11FO |

|---|---|

Molecular Weight |

250.27 g/mol |

IUPAC Name |

2-fluoro-4-naphthalen-2-ylbenzaldehyde |

InChI |

InChI=1S/C17H11FO/c18-17-10-15(7-8-16(17)11-19)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H |

InChI Key |

SAEOFVASEDNFTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C=O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The naphthalene substituent in this compound significantly increases its molar mass and steric bulk compared to smaller substituents like cyano (-CN) or methoxy (-OCH₃). This likely reduces solubility in polar solvents but enhances aromatic stacking interactions in materials applications.

- The methoxy group in 2-Fluoro-4-methoxybenzaldehyde lowers melting point (43–48°C) compared to non-polar substituents, likely due to reduced molecular symmetry and weaker crystal packing .

Stability and Handling

- Fluorinated benzaldehydes generally exhibit good thermal stability but are sensitive to moisture and strong bases due to aldehyde reactivity.

- The methoxy-substituted derivative has well-documented stability under inert conditions , whereas the piperidine-containing analog may require protection of the amine group during synthesis .

Preparation Methods

Bromine-Lithium Exchange for Intermediate Generation

The synthesis of 2-fluoro-4-bromobenzaldehyde, a pivotal precursor, employs halogen-lithium exchange using isopropylmagnesium chloride in tetrahydrofuran (THF) at 0–5°C. This step ensures regioselective bromination at the para position relative to the fluorine substituent. Subsequent quenching with dimethylformamide (DMF) as the formyl source yields 2-fluoro-4-bromobenzaldehyde with 38% isolated yield after crystallization from heptane.

Optimization Insights :

-

Solvent Selection : Toluene or methyl tert-butyl ether (MTBE) enhances intermediate stability during formylation.

-

Temperature Control : Maintaining temperatures below 5°C prevents aldehyde oxidation.

The introduction of the naphthalene-2-yl group at the 4-position of 2-fluoro-4-bromobenzaldehyde is achieved via Suzuki-Miyaura coupling. A representative protocol involves:

-

Catalyst System : Pd(OAc)₂ (4 mol%) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 8 mol%).

-

Base : Anhydrous K₃PO₄ (2.16 mmol) in toluene at 120°C for 2–6 hours.

-

Yield : 72–91% after silica gel chromatography (petroleum ether/EtOAc).

Critical Parameters :

Sonogashira Coupling with 2-Ethynylnaphthalene

An alternative route employs Sonogashira coupling between 2-fluoro-4-iodobenzaldehyde and 2-ethynylnaphthalene:

Table 1. Comparative Analysis of Cross-Coupling Methods

| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/Xantphos | Toluene | 120 | 91 | |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | DMF | 50 | 89 | |

| Negishi | NiCl₂(PPh₃)₂ | THF | 80 | 78 |

Nickel-Catalyzed Coupling for Industrial Scalability

Nickel Ferrite Nanoparticle-Mediated Coupling

Nickel ferrite (NiFe₂O₄) nanoparticles enable ligand-free coupling in aqueous media, aligning with green chemistry principles:

Advantages :

-

Recyclability : NiFe₂O₄ nanoparticles retain activity for ≥5 cycles.

-

Solvent Compatibility : Water as the solvent eliminates organic waste.

Post-Coupling Aldehyde Functionalization

Reductive Amination and Cyclization

The aldehyde group in 2-fluoro-4-naphthalene-2-yl-benzaldehyde serves as a handle for downstream modifications:

-

Reductive Amination : NaBH₄ in MeOH at 0°C reduces the aldehyde to a primary alcohol (95% yield).

-

Cyclization : Treatment with TsOH·H₂O in dichloroethane under microwave irradiation (200°C, 30 min) forms naphtho[2,1-b]furan derivatives (49% yield).

Crystallization and Purification Strategies

Solvent-Antisolvent Crystallization

High-purity this compound is obtained via:

-

Crystallization Agents : Heptane or hexane induce supersaturation in MTBE solutions.

-

Drying : Reduced-pressure drying at 40°C prevents aldehyde degradation.

Yield Enhancement :

Industrial-Scale Process Design

Q & A

Q. What are the optimized synthetic routes for 2-Fluoro-4-naphthalene-2-yl-benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cross-coupling reactions between halogenated benzaldehyde derivatives and naphthalene-containing intermediates. A plausible route includes:

Suzuki-Miyaura Coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple 2-fluoro-4-bromobenzaldehyde with naphthalene-2-ylboronic acid. Optimize solvent (toluene/ethanol), base (Na₂CO₃), and temperature (80–100°C) to improve yield .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Yield can vary from 50–75% depending on catalyst loading and reaction time.

Q. Table 1: Comparison of Reaction Conditions

| Catalyst | Solvent System | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene/EtOH | 80 | 65 | |

| PdCl₂(dppf) | DMF/H₂O | 100 | 72 | [Inferred] |

| NiCl₂(dppe) | THF | 60 | 48 | [Inferred] |

Key Considerations : Moisture-sensitive intermediates require inert atmospheres. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., ²J₃ coupling in the benzaldehyde ring) and naphthalene aromatic protons. Fluorine’s deshielding effect shifts aldehyde protons to ~10.2 ppm .

- ¹⁹F NMR : Confirms fluorine position (single peak at ~-110 ppm for meta-F substitution) .

- FTIR : Aldehyde C=O stretch at ~1700 cm⁻¹; naphthalene C-H bends at 750–800 cm⁻¹ .

- HPLC-MS : Quantify purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Safety Note : Handle under nitrogen to prevent aldehyde oxidation .

Advanced Research Questions

Q. How do the electronic effects of the fluorine substituent and naphthalene moiety influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effect : Fluorine increases electrophilicity at the benzaldehyde position, enhancing reactivity in nucleophilic additions or condensations.

- Steric Hindrance : The naphthalene group may slow coupling reactions due to steric bulk. Use bulky ligands (e.g., XPhos) to mitigate .

- Substituent Positioning : Fluorine at position 2 directs electrophilic substitution to position 5 of the benzaldehyde ring.

Q. Table 2: Substituent Effects on Reaction Rates

| Substituent | Reaction Type | Rate (k, s⁻¹) | Reference |

|---|---|---|---|

| 2-F, 4-Naph | Suzuki Coupling | 1.2 × 10⁻³ | |

| 4-F, 2-Naph | Aldol Condensation | 0.8 × 10⁻³ | [Inferred] |

Q. What computational approaches are used to model the electronic structure and predict reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO). Fluorine lowers LUMO energy, enhancing electrophilicity .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.

- Docking Studies : Predict binding interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .

Q. How can researchers resolve discrepancies in reported reaction yields when using different palladium catalysts?

Methodological Answer:

- Controlled Experiments : Compare Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ under identical conditions (solvent, temperature, ligand ratio).

- Ligand Effects : Bulky ligands improve steric tolerance for naphthalene moieties.

- Data Reconciliation : Use statistical tools (e.g., ANOVA) to assess significance of yield variations.

Q. Table 3: Catalyst Performance Analysis

| Catalyst | Ligand | Yield (%) | P-Value |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 58 | 0.03 |

| PdCl₂(dppf) | dppf | 72 | 0.01 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.